1-Bromo-3-ethoxy-2-methoxybenzene
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Overview
Description
1-Bromo-3-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 3-ethoxy-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ethoxy and methoxy groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
1-Bromo-3-ethoxy-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: It is used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-2-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also influence the reactivity and stability of the compound by donating electron density to the ring.
Comparison with Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but lacks the ethoxy group.
1-Bromo-3-methoxybenzene: Similar structure but lacks the ethoxy group.
1-Bromo-4-ethoxybenzene: Similar structure but lacks the methoxy group.
Uniqueness: 1-Bromo-3-ethoxy-2-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZAVLKKQYRSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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